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Compound of Interest

N-(2,3-dimethylphenyl)-4-
Compound Name:
methylbenzamide

Cat. No.: B448496

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2,3-dimethylphenyl)-4-
methylbenzamide, a substituted aromatic amide. The document details its physicochemical
properties, synthesis, and spectral characterization, and explores the known biological
activities of related benzamide compounds, offering insights for researchers in medicinal
chemistry and drug development.

Core Molecular Data

N-(2,3-dimethylphenyl)-4-methylbenzamide is a synthetic compound with the molecular
formula C1e6H17NO. Its molecular weight is 239.31 g/mol .[1] The structural integrity and key
physicochemical properties are summarized in the table below.
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Property Value Reference
Molecular Formula Ci6H17NO [1]
Molecular Weight 239.31 g/mol [1]

N-(2,3-dimethylphenyl)-4-

methylbenzamide

IUPAC Name

CAS Number Not available

CC1=CC=C(C=C1)C(=O)NC2
=C(C=CC=C2C)C

Canonical SMILES

Synthesis and Experimental Protocols

The synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide has been reported in the
literature, with the primary method attributed to Gowda et al. (2003).[1] The general approach
for the synthesis of N-aryl amides involves the reaction of a substituted aniline with a
substituted benzoyl chloride.

General Synthesis Workflow

The synthesis can be conceptualized as a nucleophilic acyl substitution reaction. The lone pair
of electrons on the nitrogen atom of 2,3-dimethylaniline attacks the electrophilic carbonyl
carbon of 4-methylbenzoyl chloride. This is followed by the elimination of a chloride ion to form

the amide bond.

Reactants

4-Methylbenzoyl_chloride
L N .. _ _
LC Nucleophilic_Acyl_Substitution N-(2,3-dimethylphenyl)-4-methylbenzamide
2,3-Dimethylaniline

Reaction Product
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Caption: General workflow for the synthesis of N-(2,3-dimethylphenyl)-4-methylbenzamide.

Detailed Experimental Protocol (Gowda et al., 2003 -
referenced method)

While the specific experimental details from the original publication by Gowda et al. (2003) are
not readily available in the immediate search, a typical procedure for this type of reaction is as
follows:

Reactant Preparation: In a round-bottom flask, dissolve 2,3-dimethylaniline in a suitable
anhydrous solvent such as dichloromethane or tetrahydrofuran.

o Reaction Initiation: Cool the solution in an ice bath. Add 4-methylbenzoyl chloride dropwise
to the stirred solution. A base, such as triethylamine or pyridine, is often added to neutralize
the hydrochloric acid byproduct.

¢ Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified
period. The progress of the reaction can be monitored by thin-layer chromatography.

o Workup: Upon completion, the reaction mixture is typically washed with a dilute acid solution,
followed by a dilute base solution, and then brine. The organic layer is then dried over an
anhydrous salt like sodium sulfate.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by recrystallization from a suitable solvent, such as ethanol, to yield the final N-(2,3-
dimethylphenyl)-4-methylbenzamide. Colorless single crystals have been obtained by
slow evaporation from an ethanol solution.[1]

Structural and Spectroscopic Data
Crystal Structure

The crystal structure of N-(2,3-dimethylphenyl)-4-methylbenzamide has been determined by
X-ray diffraction.[1] The two aromatic rings in the molecule are nearly perpendicular to each
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other, with a dihedral angle of 85.90(5)°.[1] The crystal structure is stabilized by intermolecular
N—H---O hydrogen bonds, which link the molecules into chains.[1]

Crystal Data

Crystal system Monoclinic
Space group P2i/c

a (A 8.1723 (3)
b (A) 19.3923 (7)
c (A 9.3170 (3)
B (°) 111.781 (4)
Volume (A3) 1371.14 (9)
Z 4

Data Collection and Refinement

Diffractometer Oxford Xcalibur Ruby Gemini
Radiation Mo Ka

Temperature (K) 293

Reflections collected 21529

Independent reflections 3806

R[F? > 20(F?)] 0.042

WR(F2) 0.126

S 0.93

Spectroscopic Characterization

While specific spectra for N-(2,3-dimethylphenyl)-4-methylbenzamide are not widely
published, data for structurally similar compounds can provide an indication of the expected
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spectral features.

'H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on both the dimethylphenyl and methylbenzoyl rings, as well as singlets for
the three methyl groups. The amide proton (N-H) would likely appear as a broad singlet.

e 13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons,
the carbonyl carbon of the amide group, and the carbons of the methyl groups.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption
band for the C=0 stretching of the amide group, typically in the region of 1630-1680 cm™1.
An N-H stretching vibration would be observed around 3300 cm™1,

o Mass Spectrometry: The mass spectrum would show the molecular ion peak. Fragmentation
patterns of related N-aryl amides often involve cleavage of the amide bond.

Potential Biological Activity and Sighaling Pathways

While no specific biological activity has been reported for N-(2,3-dimethylphenyl)-4-
methylbenzamide itself, the broader class of N-substituted benzamides has been investigated
for a range of pharmacological effects. These include antitumor, antimicrobial, and insecticidal
activities.[2] The biological activity of these compounds is often attributed to their ability to
interact with specific enzymes or receptors.

Potential Signaling Pathway Involvement

Given the diverse activities of benzamide derivatives, they could potentially interact with
various signaling pathways. For instance, some benzamides have been shown to act as
histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation and
are important targets in cancer therapy.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b448496?utm_src=pdf-body
https://www.benchchem.com/product/b448496?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31384761/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b448496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Potential Mechanism
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Caption: Hypothetical signaling pathway for benzamide derivatives as HDAC inhibitors.

Conclusion

N-(2,3-dimethylphenyl)-4-methylbenzamide is a well-characterized compound in terms of its
solid-state structure. While its specific biological functions have not been extensively reported,
its structural similarity to other biologically active benzamides suggests it may be a valuable

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b448496?utm_src=pdf-body-img
https://www.benchchem.com/product/b448496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b448496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

scaffold for further investigation in drug discovery programs. This guide provides a foundational
understanding of its properties and synthesis to support future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b448496?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3200728/
https://pubmed.ncbi.nlm.nih.gov/31384761/
https://pubmed.ncbi.nlm.nih.gov/31384761/
https://www.benchchem.com/product/b448496#n-2-3-dimethylphenyl-4-methylbenzamide-molecular-weight
https://www.benchchem.com/product/b448496#n-2-3-dimethylphenyl-4-methylbenzamide-molecular-weight
https://www.benchchem.com/product/b448496#n-2-3-dimethylphenyl-4-methylbenzamide-molecular-weight
https://www.benchchem.com/product/b448496#n-2-3-dimethylphenyl-4-methylbenzamide-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b448496?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b448496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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